molecular formula C20H20N2O2 B601960 Imidafenacin Related Compound 4 CAS No. 174266-18-3

Imidafenacin Related Compound 4

Cat. No.: B601960
CAS No.: 174266-18-3
M. Wt: 320.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . This compound shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.

Preparation Methods

The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.

Chemical Reactions Analysis

Imidafenacin Related Compound 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.

Scientific Research Applications

Imidafenacin Related Compound 4 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.

    Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.

    Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, this compound may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.

Similar compounds include:

  • Solifenacin
  • Propiverine
  • Darifenacin
  • Fesoterodine

Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.

Properties

CAS No.

174266-18-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.39

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid

Origin of Product

United States

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